molecular formula C8H10O<br>(CH3)2C6H3OH<br>C8H10O B051704 2,4-Dimethylphenol CAS No. 105-67-9

2,4-Dimethylphenol

Cat. No. B051704
CAS RN: 105-67-9
M. Wt: 122.16 g/mol
InChI Key: KUFFULVDNCHOFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-Dimethylphenol derivatives through anodic oxidation has been highlighted as a method to generate pentacyclic systems, with electrochemical oxidation directly providing pentacyclic systems through oxidative trimerization, indicating a facile and highly diastereoselective formation process (Malkowsky et al., 2006).

Molecular Structure Analysis

The molecular structure of 2,4-Dimethylphenol and its complexes have been elucidated using techniques such as X-ray crystallography, revealing the detailed atomic arrangement and confirming the presence of hydrogen-bonded rings and planar structures in some derivatives (Toda et al., 1985).

Chemical Reactions and Properties

Chemical reactions involving 2,4-Dimethylphenol, such as its anodic conversion on boron-doped diamond electrodes, showcase an unusual high selectivity for the formation of desired biphenol products, suggesting its utility in electrochemical synthesis with high chemoselectivity (Malkowsky et al., 2006).

Physical Properties Analysis

The physical properties of 2,4-Dimethylphenol, including its phase behavior and interactions in molecular complexes, have been a subject of investigation, providing insights into its stability and interaction mechanisms within various complexes and their crystal structures (Toda et al., 1985).

Scientific Research Applications

  • Wastewater Treatment :

    • 2,4-Dimethylphenol (DMP) is found in wastewater produced by many industries. It’s persistent, toxic, and carcinogenic .
    • Adsorbents have been prepared for the adsorptive removal of DMP from aqueous solution .
    • Techniques such as membrane bioreactor technologies and reverse osmosis have been used for the removal of phenolic contaminants, including DMP, from wastewater .
  • Thermochemistry :

    • Its properties such as gas phase thermochemistry data, condensed phase thermochemistry data, phase change data, and gas phase ion energetics data are studied .
  • Chemical Synthesis :

    • For example, it has been used in the electro-oxidation process to produce 3,3′,5,5′-tetramethyl-2,2′-biphenol, a C−C coupled product .
  • Pharmaceuticals :

    • For example, a compound called 6,6′-((Methylazanedyl)bis(methylene))bis(2,4-dimethylphenol) has been found to induce autophagic associated cell death in lung cancer cells .
  • Environmental Science :

    • 2,4-Dimethylphenol is a fungicide and disinfectant with a variety of agricultural uses .
    • It’s also studied for its environmental impact, particularly its presence in water bodies and its effects on aquatic life .
  • Material Science :

    • 2,4-Dimethylphenol is used as an analytical standard in material science .
  • Agriculture :

    • 2,4-Dimethylphenol is a fungicide and disinfectant with a variety of agricultural uses .
    • It is highly soluble in water and is a volatile substance .
    • It is not expected to be persistent in soils .
    • This substance tends to be moderately toxic to biodiversity but there are gaps in data .
  • Industrial Applications :

    • 2,4-Dimethylphenol is used in making wetting agents, dyestuffs, phenolic antioxidants, rubber chemicals, lubricants, gasoline additives, and plasticizers .
  • Cleaning Products :

    • 2,4-Dimethylphenol is used in the formulation of cleaning products .
  • Cosmetics :

    • It is used in the cosmetics industry .
  • Flavors and Fragrances :

    • 2,4-Dimethylphenol is used in the formulation of flavors and fragrances .
  • Food and Beverages :

    • It is used in the food and beverage industry .
  • Analytical Standard :

    • 2,4-Dimethylphenol is used as an analytical standard in various chemical analyses .
    • It helps in the analysis and quality control of materials .
  • Solvent :

    • It is used as a solvent in various industrial applications .
  • Dyestuffs :

    • 2,4-Dimethylphenol is used in the production of dyestuffs .
  • Phenolic Antioxidants :

    • It is used in the production of phenolic antioxidants .
  • Rubber Chemicals :

    • 2,4-Dimethylphenol is used in the production of rubber chemicals .
  • Gasoline Additive :

    • It is used as a gasoline additive .
  • Plasticizers :

    • 2,4-Dimethylphenol is used in the production of plasticizers .

Safety And Hazards

2,4-Dimethylphenol is considered hazardous. It causes severe skin burns and eye damage . It is toxic if swallowed or in contact with skin . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

While specific future directions for 2,4-Dimethylphenol are not available, it is a member of phenols and an aromatic fungicide , suggesting potential uses in disinfection and volatile oil components.

properties

IUPAC Name

2,4-dimethylphenol
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InChI

InChI=1S/C8H10O/c1-6-3-4-8(9)7(2)5-6/h3-5,9H,1-2H3
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InChI Key

KUFFULVDNCHOFZ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)O)C
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Molecular Formula

C8H10O, Array
Record name 2,4-DIMETHYLPHENOL
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DSSTOX Substance ID

DTXSID2021864
Record name 2,4-Dimethylphenol
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Molecular Weight

122.16 g/mol
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Physical Description

2,4-dimethylphenol appears as colorless crystals or clear, dark amber liquid., Liquid; Other Solid, Colorless solid; [HSDB] May also exist as a dark amber liquid; [CAMEO] Colorless liquid or melt; mp = 22-23 deg C; [MSDSonline], YELLOW-TO-BROWN LIQUID OR COLOURLESS CRYSTALS.
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Boiling Point

414 °F at 766 mmHg (NTP, 1992), 211.5 °C @ 766 mm Hg; 210.8 @ 760 mm Hg, 211.5 °C
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Flash Point

greater than 235 °F (NTP, 1992), Flash point > 112 °C, >112 °C (closed cup), >112 °C c.c.
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Miscible in ethyl alcohol, ethyl ether; soluble in carbon tetrachloride, Very sol in benzene, chloroform, In water, 7.87X10+3 mg/l @ 25 °C., Soluble in oxygenated and aromatic solvents, 7.2 x 10 (-2) mol/l, at pH 5.1 and 25 °C., Solubility in water, g/100ml at 25 °C: 0.79
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Density

1.0276 at 57 °F (NTP, 1992) - Denser than water; will sink, 0.9650 @ 20 °C/4 °C, 0.97 g/cm³
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Vapor Pressure

0.0621 mmHg at 68 °F ; 1 mmHg at 125.2 °F (NTP, 1992), 0.1 [mmHg], 0.102 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 8
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Product Name

2,4-Dimethylphenol

Color/Form

Crystals, NEEDLES FROM WATER, Colorless needles

CAS RN

105-67-9
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Melting Point

72 to 73 °F (NTP, 1992), 25.4-26 °C; 24.54 °C, 25.4-26 °C
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Synthesis routes and methods I

Procedure details

BBr3 (2 ml of 1M solution in DCM, 2.0 mmol) is added to a solution of benzyl-ethyl-{1-[1-(3-methoxy-2,6-dimethyl-phenyl)-isoquinolin-4-yl]-butyl}-amine (95 mg, 0.21 mmol) in DCM (8 ml) at −78° C. The mixture is allowed to warm to room temperature slowly, and after 2h, the mixture is cooled to 0° C. MeOH (1 ml) and 1N—HCl (20 uL) are added carefully. After heating for 10 min at 80° C., the mixture is cooled and then basified with 1N—NaOH to pH 10. The resulting mixture is extracted with DCM and the combined extracts are washed with saturated brine. Drying over Na2SO4, and removal of the solvent in vacuo gave a yellow residue that is purified by PTLC affording 19 mg of 3-{4-[1-benzyl-ethyl-amino)-butyl]-isoquinolin-1-yl}-2,4-dimethyl-phenol as a white solid.
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
benzyl-ethyl-{1-[1-(3-methoxy-2,6-dimethyl-phenyl)-isoquinolin-4-yl]-butyl}-amine
Quantity
95 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 μL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2,3-dimethylphenol; 2,5-dimethylphenol;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of phenol (94 grams, 1.0 moles), piperidine (43 grams, 0.5 mole), and methanol (50 moles) was cooled to 10° C. with agitation. Paraformaldehyde (15 grams, 0.5 mole) was added all at one time and the reaction temperature was maintained at 10° to 13° C. for 1.5 hours. The temperature was then allowed to rise to 25° C. The reaction mixture was heated to 85° C. and hydrogenated in a glass-lined autoclave in the presence of 1 gram of 5 percent palladium on carbon catalyst at a temperature of 120° to 130° C. for two hours at 120-150 psig of hydrogen. The product was filtered and the methanol in the filtrate removed by distillation. This left a product weighing 154 grams which, on analysis by gas chromatography (weight percent), contained the following: 37.5 percent phenol, 11.1 percent ortho-cresol, 14.6 percent para-cresol, and 0.7 percent 2,4-xylenol. This corresponds to yields of 40.6 percent for ortho-cresol, 53.3 percent for para-cresol, and 2.3 percent for 2,4-xylenol based on the phenol consumed.
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
50 mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dimethylphenol
Reactant of Route 2
2,4-Dimethylphenol
Reactant of Route 3
2,4-Dimethylphenol
Reactant of Route 4
2,4-Dimethylphenol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,4-Dimethylphenol
Reactant of Route 6
2,4-Dimethylphenol

Citations

For This Compound
7,660
Citations
P Qi, J Wang, J Jin, F Su, J Chen - Talanta, 2010 - Elsevier
A molecularly imprinted polymer (MIP) was prepared using 2,4-dimethylphenol (2,4-DMP) as template. The synthesis is optimized by using three different porogens, chloroform, …
Number of citations: 63 www.sciencedirect.com
A Romero, A Santos, F Vicente - Journal of Hazardous Materials, 2009 - Elsevier
Hydrogen peroxide has been used to oxidize a sorbed aromatic contaminant in a loamy sand with 195.9gkg −1 of organic carbon by using iron as catalyst at 20C. The 2,4-…
Number of citations: 56 www.sciencedirect.com
GW Holcombe, GL Phipps, JT Fiandt - Archives of Environmental …, 1982 - Springer
Embryos of fathead minnows were more resistant to phenol, 2,4-dimethylphenol (2,4-DMP), 2,4-dichlorophenol (2,4-DCP), and pentachloro-phenol (PCP) than were larval or juvenile …
Number of citations: 71 link.springer.com
DH Pieper, KH Engesser, HJ Knackmuss - Archives of microbiology, 1990 - Springer
2,4-Dimethylphenoxyacetic acid and 2,4-dimethylphenol are not growth substrates for Alcaligenes eutrophus JMP 134 although being cooxidized by 2,4-dichlorophenoxyacetate grown …
Number of citations: 12 link.springer.com
J Barjau, G Schnakenburg… - Angewandte Chemie …, 2011 - Wiley Online Library
Like a Swiss army knife: The pentacycle shown, which results from the anodic oxidation of 2, 4-dimethylphenol, displays a wealth of potential reactivity. Depending on the applied …
Number of citations: 89 onlinelibrary.wiley.com
B Bukowska, K Goszczyńska, W Duda - Pesticide Biochemistry and …, 2003 - Elsevier
The effects of exposure of human erythrocytes to different concentrations of 4-chloro-2-methylphenoxyacetic acid (MCPA) and its metabolite—2,4-dimethylphenol (2,4-DMP) were …
Number of citations: 29 www.sciencedirect.com
LM González, JL Bueno, I Medina - Industrial & engineering …, 2001 - ACS Publications
Binary diffusion coefficients of anisole, 2,4-dimethylphenol, and nitrobenzene in supercritical carbon dioxide have been determined at 313, 323, and 333 K and at pressures between …
Number of citations: 46 pubs.acs.org
JH Burckhalter, JN Wells, WJ Mayer - 1964 - deepblue.lib.umich.edu
Ann Arbor, Mich., USA (Received 20 March 1964) The Mannich reaction plays an essential role in the biosynthesis2 and laboratory synthesis of important nitrogenous substances. 3 In …
Number of citations: 23 deepblue.lib.umich.edu
JP Ghosh, KE Taylor, JK Bewtra, N Biswas - Chemosphere, 2008 - Elsevier
The potential use of laccase (SP-504) in an advanced oxidation-based treatment technology to remove 2,4-dimethylphenol (DMP) from water was investigated with and without the …
Number of citations: 49 www.sciencedirect.com
MK Nazal, D Rao, N Abuzaid - Journal of Water Supply: Research …, 2020 - iwaponline.com
Many industries produce 2,4-dimethylphenol (DMP) compound in the wastewater which is persistent, toxic, and carcinogenic. Therefore, an adsorbent was prepared by carbonizing a …
Number of citations: 9 iwaponline.com

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